molecular formula C18H14O4 B5773607 4-ethyl-2-oxo-2H-chromen-7-yl benzoate

4-ethyl-2-oxo-2H-chromen-7-yl benzoate

Cat. No.: B5773607
M. Wt: 294.3 g/mol
InChI Key: JJLNRXAHXDWIKB-UHFFFAOYSA-N
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Description

4-ethyl-2-oxo-2H-chromen-7-yl benzoate is a chemical compound that belongs to the class of coumarin derivatives. It has been the subject of numerous scientific studies due to its potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Structural Analysis

One area of research is the structural analysis of related compounds. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography, revealing its crystallization in the triclinic crystal system. This type of analysis is crucial in understanding the molecular configurations and intermolecular interactions of such compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).

Biological Activity

Significant research has been conducted on the biological activities of related compounds. For example, ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates demonstrated anti-juvenile hormone activity in silkworm larvae, indicating potential applications in insect growth and development control (Furuta et al., 2010).

Antioxidant Properties

Another research focus is on the antioxidant properties of 4-hydroxycoumarin derivatives. Studies have shown that these compounds exhibit significant in vitro antioxidant activity, which could have implications in medical and cosmetic applications (Stanchev et al., 2009).

Synthetic Applications

There's also research into the synthesis of novel compounds using 4-methyl-2-oxo-2H-chromen-7-yl derivatives as key starting materials. These syntheses have led to the development of compounds with diverse biological applications (Mottaghinejad & Alibakhshi, 2018).

Antimicrobial and Anticholinesterase Activities

Coumarin derivatives have been shown to possess antimicrobial and anticholinesterase activities. These properties suggest their potential use in treating microbial infections and neurodegenerative diseases (Čačić et al., 2009), (Ghanei-Nasab et al., 2016).

Cytotoxic Activity

Furthermore, some derivatives of 4-methyl-2-oxo-2H-chromen-7-yl benzoates have been studied for their cytotoxic activity, which is essential in the development of new chemotherapeutic agents (Gomha & Khalil, 2012).

Dielectric Properties

Lastly, the dielectric properties of polymers functionalized with coumarone derivatives, such as 4-methyl-2-oxo-2H-chromen-7-yl benzoates, have been explored, highlighting their potential applications in the field of materials science (Bezgin, Ayaz, & Demirelli, 2015).

Properties

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-2-12-10-17(19)22-16-11-14(8-9-15(12)16)21-18(20)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLNRXAHXDWIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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